molecular formula C19H18N2O5S B2679214 N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-7-methoxybenzofuran-2-carboxamide CAS No. 1210897-09-8

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-7-methoxybenzofuran-2-carboxamide

Cat. No.: B2679214
CAS No.: 1210897-09-8
M. Wt: 386.42
InChI Key: AVCXTHNVQIHNCU-UHFFFAOYSA-N
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Description

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-7-methoxybenzofuran-2-carboxamide is a synthetic organic compound characterized by its complex molecular structure This compound belongs to the class of benzofuran carboxamides and features a unique combination of functional groups, including a methoxy group, a benzofuran ring, and a dioxidoisothiazolidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-7-methoxybenzofuran-2-carboxamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

    Formation of the Benzofuran Core: The benzofuran ring can be synthesized via a cyclization reaction of a suitable phenol derivative with an appropriate aldehyde under acidic conditions.

    Introduction of the Methoxy Group: The methoxy group is usually introduced through methylation of the hydroxyl group on the benzofuran ring using methyl iodide and a base such as potassium carbonate.

    Attachment of the Carboxamide Group: The carboxamide group is formed by reacting the benzofuran derivative with an appropriate amine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).

    Incorporation of the Dioxidoisothiazolidinyl Moiety:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-7-methoxybenzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in acetic acid for bromination; concentrated nitric acid for nitration.

Major Products Formed

    Oxidation: Formation of a hydroxyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules due to its reactive functional groups.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-7-methoxybenzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dioxidoisothiazolidinyl moiety is known to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The benzofuran ring can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-benzofuran-2-carboxamide: Lacks the methoxy group, which may affect its reactivity and binding properties.

    N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-7-hydroxybenzofuran-2-carboxamide: Contains a hydroxyl group instead of a methoxy group, potentially altering its solubility and biological activity.

    N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-7-ethoxybenzofuran-2-carboxamide: Features an ethoxy group, which may influence its steric and electronic properties.

Uniqueness

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-7-methoxybenzofuran-2-carboxamide is unique due to the presence of the methoxy group, which can enhance its lipophilicity and membrane permeability. This structural feature may improve its bioavailability and efficacy in biological systems compared to similar compounds.

Properties

IUPAC Name

N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-7-methoxy-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5S/c1-25-16-8-2-5-13-11-17(26-18(13)16)19(22)20-14-6-3-7-15(12-14)21-9-4-10-27(21,23)24/h2-3,5-8,11-12H,4,9-10H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVCXTHNVQIHNCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NC3=CC(=CC=C3)N4CCCS4(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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